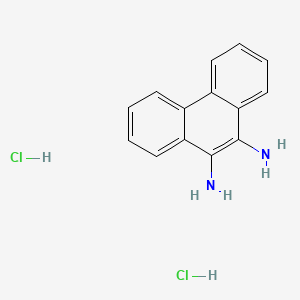
Potassium hexadecyl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium hexadecyl sulfate, also known as potassium cetyl sulfate, is a surfactant commonly used in various industrial and scientific applications. It is a potassium salt of hexadecyl sulfate, characterized by its long hydrophobic alkyl chain and hydrophilic sulfate group. This dual nature makes it an effective agent in reducing surface tension and forming micelles in aqueous solutions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium hexadecyl sulfate can be synthesized through the reaction of hexadecyl alcohol with sulfur trioxide, followed by neutralization with potassium hydroxide. The reaction typically occurs in a reactor where hexadecyl alcohol and sulfur trioxide react to form hexadecyl sulfate, which is then neutralized with potassium hydroxide to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes in reactors, ensuring consistent quality and yield. The process is optimized to control the reaction conditions, such as temperature and concentration, to achieve high purity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Potassium hexadecyl sulfate primarily undergoes substitution reactions due to the presence of the sulfate group. It can also participate in double replacement reactions, where it exchanges ions with other compounds in solution .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles that attack the sulfate group, leading to the formation of new compounds.
Double Replacement Reactions: Often occur in aqueous solutions where this compound reacts with other ionic compounds to form precipitates or new soluble products.
Major Products Formed: The major products of these reactions depend on the specific reagents used. For example, reacting with sodium chloride can produce sodium hexadecyl sulfate and potassium chloride.
Aplicaciones Científicas De Investigación
Potassium hexadecyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other nanostructured materials.
Biology: Employed in DNA extraction protocols to lyse cells and solubilize cellular components.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
Mecanismo De Acción
The mechanism of action of potassium hexadecyl sulfate is primarily based on its ability to reduce surface tension and form micelles. The hydrophobic alkyl chain interacts with nonpolar substances, while the hydrophilic sulfate group interacts with water, allowing it to solubilize hydrophobic compounds in aqueous solutions. This property is crucial in applications such as emulsification, detergency, and drug delivery .
Similar Compounds:
Potassium dodecyl sulfate (KDS): Similar in structure but with a shorter alkyl chain, leading to different micelle formation properties.
Sodium dodecyl sulfate (SDS): A sodium salt with similar surfactant properties but different ionic characteristics.
Uniqueness: this compound is unique due to its longer alkyl chain, which provides distinct micelle formation and surface activity properties compared to shorter-chain surfactants. This makes it particularly effective in applications requiring strong emulsification and solubilization capabilities .
Propiedades
| 7065-13-6 | |
Fórmula molecular |
C16H33KO4S |
Peso molecular |
360.6 g/mol |
Nombre IUPAC |
potassium;hexadecyl sulfate |
InChI |
InChI=1S/C16H34O4S.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;/h2-16H2,1H3,(H,17,18,19);/q;+1/p-1 |
Clave InChI |
GBEYVKHMIPVAHD-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(2,3,4,9-Tetrahydro-1H-b-carbolin-1-yl)-propyl]-guanidine](/img/structure/B13781581.png)
![Ethanaminium, N,N-diethyl-N-(2-hydroxyethyl)-2-[(1-oxooctadecyl)amino]-, ethyl sulfate (salt)](/img/structure/B13781586.png)
